molecular formula C15H28N2O2 B12527991 ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate CAS No. 652144-70-2

ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate

Cat. No.: B12527991
CAS No.: 652144-70-2
M. Wt: 268.39 g/mol
InChI Key: VFWMJGZLGISODY-AWEZNQCLSA-N
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Description

Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a piperidinylethyl substituent at the 2-position of the piperidine ring, with an ethyl carboxylate group at the 1-position.

Properties

CAS No.

652144-70-2

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-7-4-8-14(17)9-13-16-10-5-3-6-11-16/h14H,2-13H2,1H3/t14-/m0/s1

InChI Key

VFWMJGZLGISODY-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)N1CCCC[C@H]1CCN2CCCCC2

Canonical SMILES

CCOC(=O)N1CCCCC1CCN2CCCCC2

Origin of Product

United States

Preparation Methods

Esterification and Alkylation Sequence

A common approach involves sequential esterification and alkylation steps:

  • Esterification : Piperidine-1-carboxylic acid is converted to its ethyl ester using ethanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents (HBTU/HOBt).
  • Alkylation : The 2-position of the piperidine is functionalized with a 2-piperidin-1-ylethyl group. This step requires deprotonation of the 2-position (e.g., using LDA) followed by reaction with 2-piperidin-1-ylethyl bromide.

Challenges :

  • Deprotonation of the 2-position is hindered due to the ring’s stability.
  • Stereoselectivity at the 2-position remains unresolved in this approach.

Cyclization-Based Methods

Cyclization strategies leverage organometallic intermediates or radical pathways:

  • Organozinc-Mediated Cyclization :
    • β-Aminoalkyl zinc iodides react with chloroalkenes under Cu catalysis to form piperidines.
    • Adaptation for ethyl bridge formation: A β-amino alcohol with a piperidinylethyl group undergoes cyclization to yield the target structure.
  • Radical Rearrangement :
    • Shipman’s method involves 5-exo-trig cyclization of aziridines with phenylselenide groups, though scalability remains unproven.

Advantages :

  • Direct formation of the piperidine core with substituents.
  • Potential for stereochemical control via asymmetric catalysis.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable bond formation between pre-functionalized intermediates:

  • Heck Reaction :
    • A brominated piperidine derivative undergoes Heck coupling with a piperidinylethyl vinyl group.
  • Suzuki-Miyaura Coupling :
    • A boronic acid at the 2-position couples with a piperidinylethyl halide.

Limitations :

  • Requires pre-functionalized substrates (e.g., bromides, boronates).
  • Stereoselectivity is challenging without chiral ligands.

Stereoselective Synthesis

Chiral Auxiliaries and Resolution

To achieve the (2S) configuration, methods include:

  • Asymmetric Alkylation :
    • Use chiral ligands (e.g., Evans’ oxazaborolidine) in Grignard reactions.
  • Chiral Pool Synthesis :
    • Start with (S)-configured starting materials (e.g., amino acids) and retain stereochemistry through reactions.
  • Resolution of Racemates :
    • Post-synthetic resolution via chiral chromatography or enzymatic methods.

Example :
Davis and co-workers used sulfinimine intermediates for stereoselective reduction to pipecolic acid derivatives, a strategy adaptable to this target.

Key Intermediates and Reagents

Intermediate Synthetic Route References
Ethyl piperidine-1-carboxylate Esterification of piperidine-1-carboxylic acid with ethanol/HBTU/HOBt
2-Piperidin-1-ylethyl bromide Alkylation of piperidine with 2-bromoethyl bromide
β-Aminoalkyl zinc iodide Transmetalation of organozinc reagents for cyclization

Optimized Reaction Conditions

Alkylation of Piperidine

Reagents :

  • Base : LDA or NaH for deprotonation.
  • Solvent : THF or DMF.
  • Temperature : -78°C to 0°C.

Procedure :

  • Deprotonate ethyl piperidine-1-carboxylate at the 2-position.
  • Quench with 2-piperidin-1-ylethyl bromide.
  • Purify via silica gel chromatography.

Yield : ~40–60% (estimated; dependent on deprotonation efficiency).

Cyclization Using Organometallics

Reagents :

  • Catalyst : Cu(OTf)₂/L1 ligand.
  • Solvent : THF.
  • Light : 410 nm LEDs for photochemical activation.

Procedure :

  • React β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene.
  • Cyclize with NaH to form 5-methylene piperidines.
  • Hydrogenate to yield 5-methyl derivatives.

Yield : 55–85% for cyclization steps.

Challenges and Solutions

Challenge Solution References
Stereoselective alkylation Use chiral ligands (e.g., Evans’ oxazaborolidine) or resolve racemates
Regioselective alkylation Directed metalation or cyclization strategies
Scalability Photochemical scale-up (e.g., 6 mmol reactions)

Comparative Analysis of Methods

Method Steps Yield Stereocontrol Scalability
Esterification + Alkylation 3–4 40–60% Low Moderate
Cyclization (Organozinc) 2–3 55–85% Moderate High
Heck Coupling 2–3 50–70% Low Moderate

Best Approach : Cyclization methods offer higher yields and scalability, though stereocontrol remains limited.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate exhibit significant antimicrobial activities. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.25 to 200 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

Research has indicated that piperidine derivatives can also possess anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, suggesting a mechanism of action that may involve interference with cell cycle progression or induction of apoptosis. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cells, demonstrating promising results in reducing cell viability .

Neurological Disorders

This compound may have applications in treating neurological disorders due to its structural resemblance to known neuroactive compounds. Piperidine derivatives are often explored for their potential in modulating neurotransmitter systems, particularly in conditions such as depression and anxiety. Studies suggest that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic profiles .

Pain Management

The compound's analgesic properties have also been investigated. Research indicates that piperidine derivatives can influence pain pathways, making them candidates for the development of new analgesics. Clinical evaluations are necessary to establish efficacy and safety profiles for such applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited superior activity against E. coli compared to standard antibiotics like ciprofloxacin. The results indicated a promising lead for developing new antibacterial agents.

Case Study 2: Neurological Modulation

In a pharmacological evaluation, a derivative of this compound was tested for its effects on serotonin receptors in animal models. The findings suggested significant anxiolytic effects, supporting further exploration into its use for treating anxiety disorders.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Receptors, enzymes, or ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s piperidinylethyl group distinguishes it from analogs with hydroxyl or aromatic substituents:

  • Ethyl (2S)-2-[(2'S)-2'-hydroxypropyl]piperidine-1-carboxylate (126c): The hydroxyl group in 126c enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing logP (estimated ~1.2) compared to the target compound.
  • Benzyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate : The hydroxyethyl substituent lowers logP (~1.5) and increases TPSA (Topological Polar Surface Area), reducing membrane permeability relative to the target compound .

Structural Analogues with Piperidinylethyl Motifs

  • 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole () : This benzimidazole derivative shares the piperidinylethyl group but replaces the piperidine carboxylate with a nitro-aromatic core. The aromatic system likely enhances planar stacking interactions, whereas the target compound’s aliphatic structure may favor flexibility and binding to globular enzymes .
  • Ethyl 2-(piperidin-4-yl)acetate () : A simpler analog with a single piperidine ring and acetate ester. Its logP (1.24) and molecular weight (185.27 g/mol) are lower than the target compound’s (estimated logP ~2.5, MW ~294.4 g/mol), highlighting the impact of the additional piperidinylethyl group on lipophilicity and steric bulk .

Data Table: Comparative Analysis

Property Target Compound* Ethyl 2-(piperidin-4-yl)acetate Compound 126c
Molecular Weight (g/mol) ~294.4 185.27 ~215.3
logP (Estimated) ~2.5 1.24 ~1.2
Hydrogen Bond Acceptors 4 3 4
Hydrogen Bond Donors 0 0 1 (OH group)
TPSA (Ų) ~45 38.7 ~66
Solubility (mg/mL) Low (lipophilic) 10–25 (aqueous) Moderate (polar solvents)
Synthetic Yield (%) Not reported Not reported 94–95

*Estimates for the target compound are based on structural analogs.

Biological Activity

Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate, a synthetic organic compound belonging to the class of piperidine derivatives, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is known for its versatility in drug design. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in neuropsychiatric disorders. Its binding affinity to these receptors suggests potential applications in treating conditions such as depression and anxiety .
  • Anticancer Activity : Recent studies indicate that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has demonstrated inhibitory effects on cell proliferation in models of breast and ovarian cancer .

Biological Activity Data

Activity Target IC50 Value Reference
MAGL InhibitionMonoacylglycerol lipase0.84 µM
Anticancer ActivityVarious cancer cell lines7.9 - 92 µM
Neurotransmitter Receptors5-HT2A, D1, D2Not specified

Case Studies and Research Findings

  • MAGL Inhibition Study : A study highlighted the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. The most potent derivative exhibited an IC50 value of 0.84 µM, indicating strong inhibitory activity . This suggests potential therapeutic applications in pain management and mood disorders.
  • Anticancer Properties : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. For example, it displayed IC50 values ranging from 7.9 to 92 µM against breast and ovarian cancer cells, demonstrating its potential as an anticancer agent .
  • Neuropsychiatric Applications : The compound's interaction with serotonin and dopamine receptors points towards its potential use in treating neuropsychiatric disorders. Its selective binding profile may reduce side effects commonly associated with traditional antipsychotics .

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